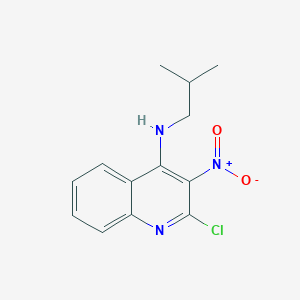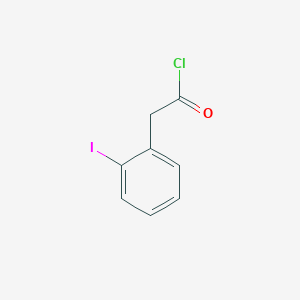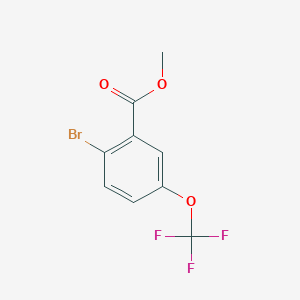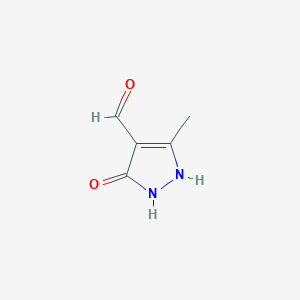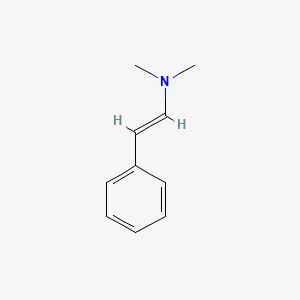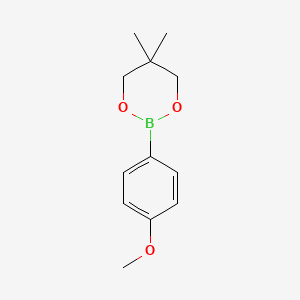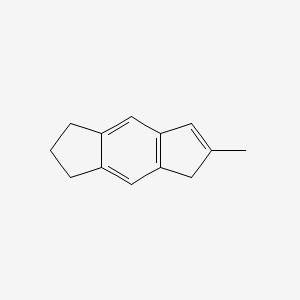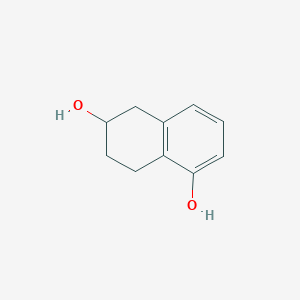
四氢萘-2,5-二醇
概述
描述
5,6,7,8-tetrahydronaphthalene-1,6-diol is an organic compound with the molecular formula C10H12O2 It is a derivative of tetralin, which is a partially hydrogenated form of naphthalene 5,6,7,8-tetrahydronaphthalene-1,6-diol is characterized by the presence of two hydroxyl groups attached to the second and fifth carbon atoms of the tetralin ring
科学研究应用
5,6,7,8-tetrahydronaphthalene-1,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
作用机制
Target of Action
Tetralin-2,5-diol, a derivative of tetralin, is primarily targeted by microbial enzymes for biocatalytic oxidation . The enzymes involved in this process are active under mild reaction conditions, allowing the controlled transformation of less stable substrates .
Mode of Action
The mode of action of Tetralin-2,5-diol involves the dioxygenation of tetralin to 1,2,5,6,7,8-hexahydro-cis-naphthalene diol and the subsequent chemical rearrangement to 5,6,7,8-tetrahydro-1-naphthol . This process is facilitated by the hydroxylating enzymes, which allow for specific hydroxylation at different sites of initial oxidative attack .
Biochemical Pathways
The catabolism of tetralin in certain microbial strains proceeds via initial hydroxylation of the benzene nucleus at positions C-5 and C-6, resulting in the formation of the corresponding cis-dihydro diol . Subsequently, the dihydro diol is dehydrogenated by a NAD-dependent dehydrogenase to 5,6,7,8-tetrahydro-1,2-naphthalene diol . The aromatic ring is then cleaved in the extradiol position by a catechol-2,3-dioxygenase .
Result of Action
The result of Tetralin-2,5-diol’s action is the formation of various oxygenated derivatives of tetralin, which are of interest to pharmaceutical industries as precursors for the production of hormone-analogs, sedatives, and tranquilizers . Additionally, the benzoate diesters of cis-tetralin-2,3-diol have shown higher activities than EGCG in the inhibition of proteasome .
Action Environment
The action of Tetralin-2,5-diol is influenced by environmental factors such as the concentration of tetralin in the incubation media . Lowering the concentration of tetralin in the incubation media allows for growth in several enrichment cultures . An aqueous concentration of approximately 100 μmol/liter already impairs growth, whereas quantities above the saturation concentration (approximately 125 μmol/liter) fully inhibit growth of the starved cells .
安全和危害
未来方向
The ability of microorganisms to degrade a variety of environmental pollutants and to use them as growth substrates is a powerful tool to clean up hazardous contaminants that are causing irreversible damage to the biosphere . Tetralin is a perfect model compound for specific hydroxylation since different sites of initial oxidative attack can be envisaged . Moreover, different oxygenated derivatives of tetralin are of interest to pharmaceutical industries as precursors for the production of hormone-analogs, sedatives, and tranquilizers .
准备方法
Synthetic Routes and Reaction Conditions
5,6,7,8-tetrahydronaphthalene-1,6-diol can be synthesized through several methods. One common approach involves the reduction of tetralin-2,5-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction to the diol .
Industrial Production Methods
In an industrial setting, tetralin-2,5-diol can be produced through catalytic hydrogenation of tetralin-2,5-dione using metal catalysts such as palladium or platinum. The process involves high-pressure hydrogenation in the presence of the catalyst, resulting in the formation of tetralin-2,5-diol with high yield and purity .
化学反应分析
Types of Reactions
5,6,7,8-tetrahydronaphthalene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetralin or other hydrogenated derivatives using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Tetralin-2,5-dione or tetralin-2,5-dicarboxylic acid.
Reduction: Tetralin or other hydrogenated derivatives.
Substitution: Tetralin derivatives with various functional groups.
相似化合物的比较
5,6,7,8-tetrahydronaphthalene-1,6-diol can be compared with other similar compounds, such as:
Tetralin-1,4-diol: Another diol derivative of tetralin with hydroxyl groups at different positions.
Tetralin-2,3-diol: A diol with hydroxyl groups at the second and third positions.
Tetralin-1,2-diol: A diol with hydroxyl groups at the first and second positions.
Uniqueness
5,6,7,8-tetrahydronaphthalene-1,6-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
属性
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,11-12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPCSMSHLXZWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498625 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35697-11-1 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35697-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
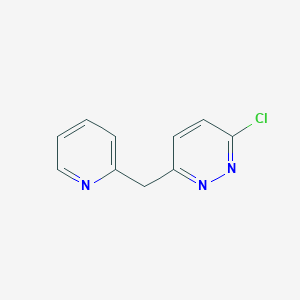
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
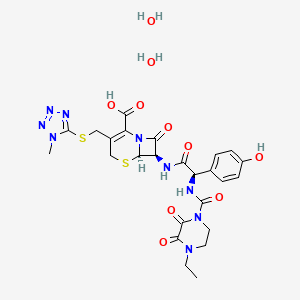
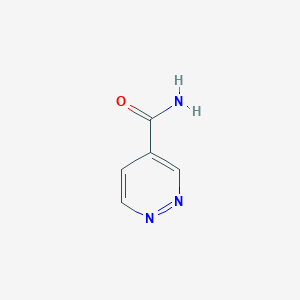
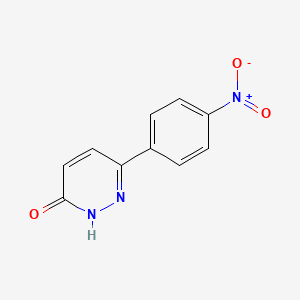
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)
